Aflatoxin G2

Catalog No.
S609522
CAS No.
7241-98-7
M.F
C17H14O7
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G2

CAS Number

7241-98-7

Product Name

Aflatoxin G2

IUPAC Name

11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3

InChI Key

WPCVRWVBBXIRMA-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Solubility

Slighty soluble (NTP, 1992)

Synonyms

(7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

Aflatoxin G2 (AFG2) is a mycotoxin, a toxic secondary metabolite produced by certain fungi, primarily Aspergillus flavus and Aspergillus parasiticus. While less prevalent than Aflatoxin B1, AFG2 is still considered a potent carcinogen and poses a significant health risk to humans and animals []. Due to its toxic properties, AFG2 has been the subject of various scientific research applications, including:

Understanding Aflatoxin Contamination and Impact

  • Detection and quantification: Researchers use AFG2 as a target molecule in developing and optimizing analytical methods for detecting and quantifying aflatoxins in food and agricultural commodities []. This research helps establish reliable methods for identifying and monitoring aflatoxin contamination, ensuring food safety and minimizing economic losses.
  • Investigating factors affecting aflatoxin production: Studies involving AFG2 aim to understand the various environmental and biological factors that influence aflatoxin production in fungi. This information is crucial for developing strategies to prevent or minimize aflatoxin contamination in crops [].

Exploring the Toxicity and Carcinogenicity of AFG2

  • Mechanistic studies of aflatoxin-induced toxicity: Researchers utilize AFG2 in cell and animal models to investigate the mechanisms by which it exerts its toxic effects. This research sheds light on how AFG2 interacts with cellular processes and contributes to its carcinogenic and other detrimental effects [].
  • Assessing the carcinogenicity of AFG2: Studies involving AFG2 contribute to the overall understanding of its carcinogenic potential and its role in the development of liver cancer. This information is crucial for establishing regulatory guidelines and risk assessment strategies related to aflatoxin exposure [].

Developing Strategies to Mitigate Aflatoxin Contamination

  • Developing resistant crop varieties: Research involving AFG2 helps in identifying and breeding crop varieties with inherent resistance to fungal infection and aflatoxin production. This approach offers a sustainable and long-term solution for minimizing aflatoxin contamination in the agricultural sector [].
  • Evaluating decontamination methods: Studies explore the effectiveness of various physical, chemical, and biological methods in decontaminating food and agricultural products contaminated with AFG2. This research helps establish effective and practical strategies for mitigating aflatoxin levels in food and ensuring consumer safety [].

Aflatoxin G2 is a minor mycotoxin produced by the fungus Aspergillus flavus. It belongs to the difurocoumarolactone series, which are polycyclic aromatic compounds characterized by a delta-valerolactone ring fused to a coumarin moiety. Aflatoxin G2 has the chemical formula C18H18ClNO4C_{18}H_{18}ClNO_{4} and an average molecular mass of approximately 347.793 g/mol. It is structurally similar to other aflatoxins, particularly Aflatoxin G1, differing mainly in its chemical substituents and properties. This compound is recognized for its potential carcinogenic effects and is classified as a group 1 carcinogen by the International Agency for Research on Cancer due to its association with liver cancer in humans .

Aflatoxin G2 is a genotoxic carcinogen, meaning it can damage DNA and lead to cancer []. The exact mechanism is complex but involves:

  • Interaction with DNA: Aflatoxin G2 can form adducts with DNA bases, causing mutations and cell dysfunction [].
  • Disruption of cellular processes: It can interfere with cell cycle regulation and promote abnormal cell growth [].

Aflatoxin G2 is a hazardous compound due to its toxicity.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies Aflatoxin G2 as a Group 1 carcinogen, meaning there is strong evidence for its ability to cause cancer in humans [].

The metabolism of aflatoxins, including Aflatoxin G2, primarily occurs in the liver through cytochrome P450 enzymes. Key reactions include:

  • Hydroxylation: Introduction of hydroxyl groups into the aflatoxin structure.
  • Oxidation: Conversion of aflatoxins into more reactive metabolites.
  • Demethylation: Removal of methyl groups from the compound.

These metabolic processes can lead to the formation of highly reactive epoxide intermediates, which can interact with DNA, resulting in mutagenic effects .

Aflatoxin G2 exhibits significant biological activity, particularly in its ability to bind to DNA and induce mutations. The compound can form adducts with DNA, particularly at the N7 position of guanine bases, leading to alterations that may result in carcinogenesis. In addition to its mutagenic potential, aflatoxin G2 has been shown to suppress immune responses and affect cellular functions, contributing to its toxicity profile .

Aflatoxin G2 can be synthesized through various chemical methods, including:

  • Natural Extraction: Isolation from cultures of Aspergillus flavus.
  • Chemical Synthesis: Utilizing starting materials such as phloroglucinol and employing multi-step synthetic routes that involve cyclization and functional group transformations.

The total synthesis of aflatoxins involves complex organic reactions that require careful control of conditions to obtain pure products .

Aflatoxin G2 primarily serves as a subject of study in toxicology and food safety due to its harmful effects on human health. It is often analyzed in food products, particularly grains and nuts, where contamination can occur. Understanding its properties helps in developing methods for detection and mitigation in agricultural products .

Research has demonstrated that aflatoxins interact with various biological molecules, leading to significant health concerns. Interaction studies have shown that:

  • Aflatoxin G2 forms stable adducts with proteins and nucleic acids.
  • Its metabolites can induce oxidative stress within cells.
  • The compound modifies immune responses, affecting antibody production and cell-mediated immunity.

These interactions underscore the importance of studying aflatoxins in relation to their toxicological profiles .

Aflatoxin G2 shares structural similarities with several other aflatoxins, notably:

Compound NameChemical FormulaUnique Features
Aflatoxin B1C17H12O6C_{17}H_{12}O_{6}Most potent carcinogen; widely studied
Aflatoxin B2C17H14O6C_{17}H_{14}O_{6}Dihydro derivative of B1
Aflatoxin G1C17H14O7C_{17}H_{14}O_{7}Closely related; similar biological activity
Aflatoxin M1C17H14O7C_{17}H_{14}O_{7}Hydroxylated derivative of B1

Uniqueness: Aflatoxin G2 is distinguished by its specific chlorinated phenyl group and methoxy substituents, which influence its reactivity and biological activity compared to other aflatoxins. Its lower prevalence and distinct toxicity profile make it an important compound for further research in mycotoxicology .

Aspergillus Secondary Metabolism Gene Clusters

Aflatoxin G2, with the molecular formula C17H14O7 and molecular weight 330.29 g/mol, is synthesized through one of the most complex secondary metabolite biosynthetic pathways characterized in filamentous fungi [1] [16] [17]. The aflatoxin biosynthetic gene cluster in toxigenic Aspergillus species represents a paradigmatic example of secondary metabolite gene organization, containing approximately 30 genes clustered within a 70-80 kilobase region on chromosome 3 [1] [4].

The gene cluster architecture demonstrates remarkable conservation across aflatoxin-producing species, with genes organized in a coordinated fashion that facilitates co-regulation of the entire biosynthetic pathway [1] [4]. In Aspergillus parasiticus and Aspergillus nomius, the complete gene cluster enables production of both B-series aflatoxins (aflatoxin B1 and B2) and G-series aflatoxins (aflatoxin G1 and G2) [2] [6]. The cluster includes structural genes encoding polyketide synthases, cytochrome P450 monooxygenases, dehydrogenases, methyltransferases, and reductases that sequentially transform the initial polyketide precursor through more than 27 enzymatic reactions [1] [25].

Secondary metabolite gene clusters in Aspergillus species exhibit extraordinary diversity, with genome sequencing revealing that individual species contain 15-27% genes not found in other sequenced Aspergilli [5]. Aspergillus flavus possesses 56 secondary metabolite biosynthetic gene clusters, though only a fraction have been assigned to specific metabolic products [23] [27]. The aflatoxin gene cluster represents one of the most thoroughly characterized among these numerous biosynthetic gene clusters [23] [24].

Gene Cluster ComponentFunctionSize (kb)Number of Genes
Aflatoxin biosynthetic clusterAflatoxin production70-80~30
Total secondary metabolite clustersVarious metabolitesVariable56 (A. flavus)
Conserved cluster genesCore biosynthetic functionsVariable25-27

Cytochrome P450 Monooxygenase (CypA) Catalytic Mechanisms

The cytochrome P450 monooxygenase encoded by the cypA gene represents a critical determinant for aflatoxin G2 biosynthesis, distinguishing G-series aflatoxin production from B-series aflatoxin formation [6] [12]. CypA catalyzes essential oxidative transformations in the late stages of aflatoxin G biosynthesis, functioning in addition to the OrdA monooxygenase required for both B and G aflatoxin formation [6] [12].

Insertional disruption experiments of cypA in Aspergillus parasiticus demonstrated that this gene is absolutely required for G aflatoxin formation, as transformants lacking functional cypA lost the ability to produce aflatoxin G1 and G2 while retaining B aflatoxin production capacity [6] [12]. The CypA enzyme exhibits highest amino acid identity (38%) with Gibberella zeae Tri4, a P450 monooxygenase involved in trichodiene epoxidation, suggesting similar catalytic mechanisms involving oxidation of unactivated double bonds [6].

The substrate specificity and catalytic mechanism of CypA indicate that it operates on intermediates formed by oxidative cleavage of the A ring of O-methylsterigmatocystin by the OrdA monooxygenase [6] [7]. This sequential oxidation process creates the structural modifications necessary for G-series aflatoxin formation, including aflatoxin G2 [6] [12]. The cytochrome P450 enzymes involved in aflatoxin biosynthesis represent the highest concentration of such enzymes among known mycotoxin biosynthetic pathways [1].

Comparative sequence analysis reveals that Aspergillus flavus isolates contain deletions of 0.8-1.5 kilobases that remove portions of cypA and norB genes, explaining why this species produces only B-series aflatoxins and lacks G-series aflatoxin production capability [6] [12]. The deletion includes promoter regions and translational start sites, preventing transcription of these essential G aflatoxin biosynthetic genes [12].

Transcriptional Control via aflR Regulatory Networks

The transcriptional regulation of aflatoxin G2 biosynthesis operates through sophisticated regulatory networks centered on the aflR gene, which encodes a sequence-specific zinc binuclear DNA-binding protein of the Gal4 type [4] [9]. AflR functions as the master transcriptional activator for the entire aflatoxin biosynthetic gene cluster, binding to palindromic sequences 5'-TCGN5CGA-3' in promoter regions of structural genes [4] [9].

AflR binding sites are present in at least 17 genes within the aflatoxin biosynthesis pathway, with binding motifs typically located 100-200 base pairs upstream of translation start sites [4] [9]. The regulatory protein demonstrates autoregulation through a palindromic pattern 5'-TTAGGCCTAA-3' within its own promoter, suggesting sophisticated feedback control mechanisms [1] [4]. Overexpression of aflR results in 50-fold increases in aflatoxin production, while deletion of aflR eliminates aflatoxin biosynthesis [9].

The aflS gene, located adjacent to aflR in a divergently transcribed arrangement, functions as an essential co-activator in the transcriptional regulatory network [1] [4]. AflS interacts directly with AflR but not with biosynthetic enzymes, revealing its co-active function in pathway regulation [1] [4]. Disruption of aflS results in 5-20 fold reductions in expression of key aflatoxin pathway genes including aflC, aflD, aflM, and aflP [4] [9].

Transcriptomic analysis demonstrates that aflR controls expression of genes beyond the aflatoxin cluster, with ChIP-seq analysis revealing AflR binding sequences in promoters of 540 genes distributed throughout the genome [9]. This regulatory network extends to genes involved in spore germination, sclerotial development, and carbohydrate metabolism, indicating aflR functions as a global regulatory factor [9].

Regulatory ComponentFunctionTarget GenesEffect of Disruption
AflRMaster transcriptional activator17+ cluster genesComplete loss of aflatoxin production
AflSCo-activatorCluster genes via AflR5-20 fold reduction in gene expression
AflR binding motifDNA recognition sequence5'-TCGN5CGA-3'Loss of transcriptional activation
Global AflR targetsSecondary regulatory functions540+ genome-widePleiotropic developmental effects

Comparative Biosynthesis of B versus G Series Aflatoxins

The biosynthetic divergence between B-series and G-series aflatoxins, including aflatoxin G2, occurs through distinct but parallel enzymatic pathways that branch from common precursor molecules [2] [11]. Experimental evidence demonstrates that aflatoxin B1 and G1 are produced independently from sterigmatocystin, while aflatoxin B2 and G2 arise independently from dihydrosterigmatocystin through separate enzymatic cascades [2] [11].

Cell-free enzymatic studies revealed that the same methyltransferase and oxidoreductase enzymes catalyze both pathways from sterigmatocystin to aflatoxin B1-G1 and from dihydrosterigmatocystin to aflatoxin B2-G2 [2]. The conversion requires S-adenosylmethionine for methylation reactions and NADPH for oxidoreductase activities [2] [33]. Competition experiments demonstrated that the presence of dihydrosterigmatocystin suppresses conversion from sterigmatocystin to aflatoxin B1-G1, while sterigmatocystin presence inhibits dihydrosterigmatocystin conversion to aflatoxin B2-G2 [2].

The specific genes required for G-series aflatoxin production include cypA (encoding cytochrome P450 monooxygenase), aflF (encoding aryl alcohol dehydrogenase), and nadA (encoding an oxidase) [1] [6]. These genes function in addition to the core biosynthetic machinery required for B-series aflatoxin formation [6] [12]. The nadA gene encodes an OYE-FMN binding domain reductase that catalyzes reduction of a 386 Da intermediate to produce aflatoxin G1 precursors [32] [35].

Feeding experiments with 27 different Aspergillus mutant strains demonstrated that most mutants capable of converting sterigmatocystin to aflatoxin B1-G1 could also convert dihydrosterigmatocystin to aflatoxin B2-G2, confirming shared enzymatic machinery between the parallel pathways [2]. The norB gene, encoding an aryl alcohol dehydrogenase, performs the final oxidation step in aflatoxin G1 formation and contributes to aflatoxin G2 biosynthesis [32] [35].

Biosynthetic PathwayPrecursor MoleculeRequired GenesFinal Products
B1-G1 pathwaySterigmatocystinaflR, aflS, cypA, nadA, norBAflatoxin B1, G1
B2-G2 pathwayDihydrosterigmatocystinaflR, aflS, cypA, nadA, norBAflatoxin B2, G2
Shared enzymesBoth precursorsMethyltransferase, oxidoreductaseBoth B and G series
G-specific genesG-series intermediatescypA, aflF, nadAG1, G2 only

Evolutionary Conservation in Toxigenic Aspergillus Strains

Comparative genomic analysis across toxigenic Aspergillus species reveals remarkable evolutionary conservation of aflatoxin biosynthetic gene clusters, with homology ranging from 90-99% between Aspergillus flavus and Aspergillus parasiticus [1] [13]. The aflatoxin gene cluster demonstrates modular organization that has evolved through gene duplication, rearrangement, and functional divergence across section Flavi species [21] [46].

Phylogenetic analysis indicates that aflatoxin gene clusters have undergone significant evolutionary pressure, with mean Ka/Ks values significantly higher in section Flavi compared to non-section Flavi species [21] [46]. This pattern suggests positive selection acting on aflatoxin biosynthetic genes, particularly in species that produce both B and G series aflatoxins [46]. Seven gene modules consisting of highly correlated gene pairs (aflA/aflB, aflR/aflS, aflX/aflY, aflF/aflE, aflT/aflQ, aflC/aflW, and aflG/aflL) have been identified through systematic analysis [21] [46].

The evolutionary divergence between B-only and B+G aflatoxin-producing species appears to result from gene loss rather than horizontal transfer [21] [46]. Aspergillus flavus isolates contain conserved deletions that remove portions of cypA and norB genes essential for G aflatoxin production [6] [12]. These deletions are present across both L and S morphotypes of Aspergillus flavus and in Aspergillus oryzae, suggesting ancient evolutionary events [6] [12].

Comparative analysis of 23 Aspergillus section Flavi species demonstrates extensive genetic diversity, with sub-telomeric regions showing particularly high variation [42] [43]. The aflatoxin gene cluster location near telomeric regions facilitates recombination, DNA inversions, deletions, and translocations that contribute to evolutionary plasticity [21]. Species producing different aflatoxin chemotypes exhibit specific genetic variations within the cluster that correlate with their biosynthetic capabilities [44].

SpeciesCluster Size (kb)Aflatoxin ProductionKey Genetic Differences
A. parasiticus70-80B1, B2, G1, G2Complete cluster
A. flavus70-80B1, B2 onlycypA/norB deletion
A. nomius70-80B1, B2, G1, G2Complete cluster
A. minisclerotigenes70-80B1, B2 onlyaflF/aflU deletion

Physical Description

Solid

Color/Form

Crystals with green fluorescence from ethanol
Crystals ... exhibits green-blue fluorescence

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

330.07395278 g/mol

Monoisotopic Mass

330.07395278 g/mol

Heavy Atom Count

24

LogP

log Kow = 0.71 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

237 - 240 °C

UNII

2MS0D8WA29

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

With the 4 principal Aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B1, G2.
Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concentration were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1.

Vapor Pressure

7.68X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

7241-98-7

Absorption Distribution and Excretion

To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Aflatoxins are metabolized in the liver by the cytochrome P-450-dependent polysubstrate mono-oxygenase system to less toxic metabolites. The main reactions in aflatoxin metabolism are hydroxylation, oxidation, and demethylation. (A2973)

Wikipedia

Dihydroaflatoxin G1

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.
The 9,10-dihydro derivative of aflatoxin G1.

Analytic Laboratory Methods

Aflatoxins were completely resolved as sharp peaks in the order B1-B2-G1-G2 by HPLC on small particle porous silica gel column in 7-13 min (B1 through G2) by water saturated chloroform cyclohexane acetonitrile elution solvent with detection by UV absorbance at 360 nm.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
Method: AOAC 968.22; Aflatoxin: B1, B2, G1, G2; Food: groundnuts and groundnut products; Method: thin-layer chromatography; Detection Limit: 5 ug/kg. /From table/
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN G2 (18 total), please visit the HSDB record page.

Clinical Laboratory Methods

An HPLC method for determining aflatoxins (B1, B2, G1, G2, M1) using a radial compression separation system is presented. Spiked samples of liver, serum, & urine showed good resolution of all aflatoxins peaks at the higher flow rates.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Stability Shelf Life

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation.

Dates

Modify: 2023-08-15
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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